2,6-Bis(trifluoromethanesulfonyloxy)anthracene
Overview
Description
2,6-Bis(trifluoromethanesulfonyloxy)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C16H8F6O6S2 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.96664929 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Properties in Mesoporous Frameworks
2,6-Bis(trifluoromethanesulfonyloxy)anthracene has been used to synthesize anthracene-bridged periodic mesostructured organosilicas. These hybrids exhibit absorption in the near ultraviolet region and show blue-green fluorescence with notable quantum yields. This property is significant in the development of materials for optical applications, as seen in the comparison with previously reported anthracene-silica hybrids. The denser packing of 2,6-anthracene groups in these frameworks leads to fluorescence emission at shorter wavelengths and higher quantum yields, which is a notable advancement in material science (Goto et al., 2009).
Photocatalytic Applications
This compound derivatives have been explored for photocatalytic applications. For instance, well-defined anthracene compounds serve as photocatalysts for radical fluoroalkylation under visible light irradiation. This application demonstrates the potential of anthracene derivatives in catalysis and organic synthesis, showing their ability to generate a variety of fluoroalkyl radicals (Noto et al., 2018).
Semiconducting Properties
The substitution of different groups into an anthracene ring, like in the case of this compound derivatives, has been shown to affect electronic and photophysical properties. These properties are essential in the development of materials for thin-film transistors and other electronic applications. The impact of substitution on the molecular energies and semiconducting properties opens up avenues for advanced electronic materials (Hur et al., 2011).
UV Light-Emitting Properties
Anthracene moieties have been incorporated into poly(pyridinium salt)s, demonstrating significant lyotropic liquid-crystalline and UV light-emitting properties. These properties are critical for the development of new classes of UV light-emitting polymers, potentially useful in various optical and electronic devices (Bhowmik et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in organic semiconductor sulfonylation reagents .
Mode of Action
It’s known that this compound is used in the synthesis of oligofuran-containing molecules for organic electronics . The synthetic procedure involves the reaction of 2,6-dihydroxyanthracene with triflic anhydride in the presence of triethylamine .
Biochemical Pathways
It’s known that this compound plays a role in the synthesis of organic semiconductors .
Pharmacokinetics
It’s important to note that this compound is primarily used in the field of organic chemistry and materials science, rather than in pharmacological applications .
Result of Action
It’s known that this compound is used in the synthesis of organic semiconductors, which have applications in various electronic devices .
Action Environment
It’s known that this compound is stable under normal storage conditions .
Disclaimer: It’s important to note that the use of this compound should be done under the guidance of a professional and in compliance with all safety regulations .
Properties
IUPAC Name |
[6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O6S2/c17-15(18,19)29(23,24)27-13-3-1-9-5-12-8-14(28-30(25,26)16(20,21)22)4-2-10(12)6-11(9)7-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOORSQUXBKABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594838-61-6 | |
Record name | Anthracene-2,6-diyl Bis(trifluoromethanesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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